molecular formula C19H18F2N2O3 B2463911 3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-69-3

3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2463911
CAS No.: 941919-69-3
M. Wt: 360.361
InChI Key: IXRFIPVDUZXJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a benzamide core, a common pharmacophore in biologically active molecules, substituted with 3,4-difluoro groups on one phenyl ring and a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl group on the nitrogen. The presence of fluorine atoms is a significant structural feature, as fluorine incorporation is a well-established strategy in drug design to influence a compound's reactivity, metabolic stability, lipophilicity, and overall bioavailability (Fischer & Jäschke, 2020). The 2-oxopiperidine (2-pyrrolidone) moiety is a privileged structure found in numerous compounds with documented pharmacological activity (PubChem CID 7687079). Compounds with similar structural motifs, particularly those featuring an N-aryl linkage to a nitrogen-containing heterocycle like a 2-oxopiperidine, have been investigated as potential inhibitors of various biological targets (EP1765789A1). This molecule is supplied for research purposes as a chemical reference standard or for use in screening assays. It is intended for in vitro analysis only, such as in structure-activity relationship (SAR) studies, target identification, and biochemical mechanism of action research. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should handle this material according to standard laboratory safety protocols.

Properties

IUPAC Name

3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O3/c1-26-17-8-6-13(11-16(17)23-9-3-2-4-18(23)24)22-19(25)12-5-7-14(20)15(21)10-12/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRFIPVDUZXJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds. This reaction is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic uses, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzamide Substituents on Phenyl Ring Key Structural Differences Potential Implications Reference
3,4-Difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide (Target) 3,4-difluoro 4-methoxy, 3-(2-oxopiperidin-1-yl) Enhanced binding via fluorines and piperidinyl group
3,4-Diethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide 3,4-diethoxy 4-methyl, 3-(2-oxopiperidin-1-yl) Ethoxy (vs. fluoro), methyl (vs. methoxy) Altered solubility and steric interactions
N-(3,4-Difluorophenyl)-3-methylbenzamide 3-methyl None (3,4-difluorophenyl attached) Simpler structure; lacks methoxy/piperidinyl Reduced complexity for SAR studies
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide 4-fluoro Thienylidene ring with 2-fluorophenyl Sulfur-containing heterocycle Electronic effects from sulfur; planar structure
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) 2-phenoxy-pyridine 2,4-difluorophenyl Pyridine-carboxamide scaffold Pesticide application; trifluoromethyl group

Structural and Functional Analysis

  • Fluorine Substitution: The target compound’s 3,4-difluoro groups likely enhance lipophilicity and metabolic stability compared to non-fluorinated analogs. In contrast, the diethoxy substituent in may reduce polarity, impacting membrane permeability .
  • Methoxy vs. Methyl Groups : The methoxy group in the target compound could engage in hydrogen bonding, whereas the methyl group in ’s analog may prioritize steric effects over electronic interactions .
  • 2-Oxopiperidinyl Group : This moiety is absent in simpler analogs like N-(3,4-difluorophenyl)-3-methylbenzamide , suggesting its role in conformational flexibility or target binding. SAR studies in highlight that substituents on the benzamide ring critically influence activity, supporting the hypothesis that the target’s fluorine atoms optimize hydrophobic cavity interactions .

Biological Activity

3,4-Difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and potentially increases biological activity.
  • Methoxy Group : Contributes to the compound's interaction with biological targets.
  • Piperidinyl Moiety : Associated with various pharmacological effects.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related oxadiazole compounds demonstrated strong antioxidant activity measured through assays like CUPRAC (cupric acid-reducing antioxidant capacity) . This suggests that the difluoro compound may also possess similar capabilities.

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit enzymes such as cholinesterases and glucosidases, which are important in various metabolic pathways . The specific interactions of this compound with these enzymes warrant further investigation.

The mechanism of action for this compound likely involves:

  • Binding to Molecular Targets : The compound may interact with specific receptors or enzymes, modulating their activity and influencing biological pathways.
  • Influencing Signaling Pathways : Similar compounds have been shown to activate or inhibit signaling cascades relevant to disease processes.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureUnique Features
3,4-Difluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamideStructureContains two fluorine atoms; potential for enhanced biological activity due to increased lipophilicity.
ApixabanC25H25N5O4A direct oral anticoagulant targeting factor Xa; shares piperidine moiety.
UbrogepantC20H24N2O2A medication for migraine treatment; features a similar piperidine structure but different functional groups.

Case Studies

Recent studies have explored the pharmacological profiles of similar compounds:

  • Anticancer Activity : Research on related piperidine derivatives has indicated strong anticancer effects in various cell lines, suggesting that this compound may also exhibit such properties .
  • Neuroprotective Effects : Compounds with similar structures have been evaluated for neuroprotective effects in models of neurodegenerative diseases, indicating potential therapeutic applications for 3,4-difluoro derivatives .

Q & A

Q. What are the key considerations for synthesizing 3,4-difluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide with high purity?

The synthesis of this compound requires a multi-step approach, typically involving:

  • Stepwise functionalization : Introduce the 2-oxopiperidin-1-yl and methoxy groups to the phenyl ring via nucleophilic substitution or coupling reactions, followed by benzamide formation .
  • Reaction optimization : Control temperature (e.g., 60–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF or DMSO), and catalysts (e.g., HATU or EDCI for carbodiimide-mediated coupling) to minimize side products .
  • Purification : Use column chromatography or recrystallization to isolate the final product. Purity (>95%) should be confirmed via HPLC and NMR .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and amide bond formation. For example, the 2-oxopiperidin-1-yl group shows distinct proton signals at δ 3.5–4.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress (e.g., C18 column with acetonitrile/water gradient) .
  • Mass Spectrometry (MS) : ESI-MS for molecular weight verification (e.g., [M+H]+ ion matching theoretical mass) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance yield during synthesis?

Methodological strategies include:

  • Solvent screening : Test solvents like THF or dichloromethane for solubility and reactivity. Polar aprotic solvents often improve amide coupling efficiency .
  • Catalyst selection : Compare coupling agents (e.g., HATU vs. EDCI) to balance cost and yield. For example, HATU may improve yields by 10–15% in sterically hindered reactions .
  • Temperature gradients : Use controlled heating (e.g., microwave-assisted synthesis) to accelerate reactions while avoiding decomposition .
  • In-line monitoring : Employ FTIR or LC-MS to track intermediate formation and adjust conditions in real time .

Q. What strategies are recommended for resolving contradictions in biological activity data?

Contradictions may arise from:

  • Variable assay conditions : Standardize protocols (e.g., cell lines, incubation times) and validate results across multiple replicates. For example, discrepancies in IC50 values could stem from differences in ATP concentration in kinase assays .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 2-oxopiperidin-1-yl with morpholine) to identify critical pharmacophores .
  • Computational modeling : Use molecular docking to predict binding interactions with targets like enzymes or receptors. MD simulations can explain why certain substituents enhance or reduce activity .

Q. How can researchers investigate the mechanism of action for this compound in disease models?

A tiered approach is recommended:

  • In vitro assays : Measure inhibition constants (Ki) for suspected targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
  • Cellular studies : Use CRISPR/Cas9 to knockout target genes and confirm phenotypic rescue upon compound treatment .
  • Metabolic profiling : LC-MS-based metabolomics to identify pathway perturbations (e.g., altered glycolysis or apoptosis markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.